REACTION_SMILES
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[C:25](=[O:26])([O-:27])[O-:28].[CH3:14][O:15][c:16]1[c:17]([B:22]([OH:23])[OH:24])[cH:18][cH:19][cH:20][cH:21]1.[CH3:31][O:32][CH2:33][CH2:34][O:35][CH3:36].[NH2:1][c:2]1[c:3]([S:10](=[O:11])(=[O:12])[NH2:13])[cH:4][c:5]([CH3:9])[c:6]([Br:8])[cH:7]1.[Na+:29].[Na+:30].[Pd:37]([Cl:38])[Cl:39].[c:40]1([P:41]([c:42]2[cH:43][cH:44][cH:45][cH:46][cH:47]2)[c:48]2[cH:49][cH:50][cH:51][cH:52][cH:53]2)[cH:54][cH:55][cH:56][cH:57][cH:58]1.[c:59]1([P:60]([c:61]2[cH:62][cH:63][cH:64][cH:65][cH:66]2)[c:67]2[cH:68][cH:69][cH:70][cH:71][cH:72]2)[cH:73][cH:74][cH:75][cH:76][cH:77]1>>[NH2:1][c:2]1[c:3]([S:10](=[O:11])(=[O:12])[NH2:13])[cH:4][c:5]([CH3:9])[c:6](-[c:17]2[c:16]([O:15][CH3:14])[cH:21][cH:20][cH:19][cH:18]2)[cH:7]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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COc1ccccc1B(O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
COCCOC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cc(S(N)(=O)=O)c(N)cc1Br
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
|
Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
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Cl[Pd]Cl
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl[Pd]Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(P(c2ccccc2)c2ccccc2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(P(c2ccccc2)c2ccccc2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccccc1-c1cc(N)c(S(N)(=O)=O)cc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |